Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester structure
94242-51-0 structure
Nombre del producto:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Número CAS:94242-51-0
MF:C15H12F3NO3
Megavatios:311.25589466095
CID:752356

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Propiedades químicas y físicas

Nombre e identificación

    • 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
    • 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID
    • 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
    • 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
    • Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • Moxifloxacin Impurity 1
    • Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
    • Renchi: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3
    • Clave inchi: FGICMAMEHORFNK-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC

Atributos calculados

  • Calidad precisa: 311.07700

Propiedades experimentales

  • PSA: 48.30000
  • Logp: 2.93040

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
C988795-50mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
50mg
$322.00 2023-05-18
TRC
C988795-250mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
250mg
$1355.00 2023-05-18
Chemenu
CM328528-10g
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
10g
$3077 2024-07-19
1PlusChem
1P00GXY5-100mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
100mg
$528.00 2024-04-19
A2B Chem LLC
AH89693-25mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
25mg
$159.00 2024-07-18
TRC
C988795-25mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
25mg
$173.00 2023-05-18
A2B Chem LLC
AH89693-100mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
100mg
$481.00 2024-07-18
Chemenu
CM328528-25g
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
25g
$6154 2024-07-19
TRC
C988795-10mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
10mg
$ 81.00 2023-09-08
TRC
C988795-100mg
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
100mg
$603.00 2023-05-18

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 6 h, reflux
Referencia
Process for preparation of main ring of quinolone
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone
Referencia
Preparation of 3-amino-2-(het)aroylacrylic acid derivatives
, Germany, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids
, Federal Republic of Germany, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol
Referencia
1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials
Domagala, John M.; Heifetz, Carl L.; Hutt, Marland P.; Mich, Thomas F.; Nichols, Jeffry B.; et al, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referencia
Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids
Grohe, Klaus; Heitzer, Helmut, Liebigs Annalen der Chemie, 1987, (1), 29-37

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 8 h, reflux
Referencia
Process for the preparation of dihydroquinolone carboxylates
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  5 h, 90 °C
Referencia
Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Acetic anhydride
1.2 Solvents: Dimethyl sulfoxide
Referencia
Diethyl Malonate
Romeder, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 9

Condiciones de reacción
Referencia
7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids
, Federal Republic of Germany, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  2 h, 150 °C; 150 °C → 80 °C
1.2 Solvents: tert-Butanol ;  80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  overnight, 50 °C
Referencia
Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
, China, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydride
Referencia
Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity
Ledoussal, Benoit; Bouzard, Daniel; Coroneos, Evangelos, Journal of Medicinal Chemistry, 1992, 35(1), 198-200

Métodos de producción 12

Condiciones de reacción
Referencia
Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents
, European Patent Organization, , ,

Métodos de producción 13

Condiciones de reacción
Referencia
Quinolinonecarboxylic acid derivatives
, Japan, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
Referencia
2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors
Wang, Shenfeng; Lin, Jianping; He, Peilan; Zuo, Jianping; Long, Yaqiu, Huaxue Xuebao, 2014, 72(8), 906-913

Métodos de producción 15

Condiciones de reacción
Referencia
Product subclass 3: enol ethers
Milata, V.; Radl, S.; Voltrova, S., Science of Synthesis, 2008, 32, 589-756

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Tributylamine Solvents: Toluene ;  40 °C; 1 h, 40 °C
1.2 rt
1.3 Reagents: Carbon dioxide ;  1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ;  110 - 115 °C; 110 - 115 °C
Referencia
Process for preparation of quinolone main ring compounds
, China, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ;  10 - 25 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
Referencia
Diethyl malonate
Romeder, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ;  2 h, reflux
Referencia
Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase.
, United States, , ,

Métodos de producción 19

Condiciones de reacción
Referencia
Preparation of pyridinylquinolones as antibacterials
, European Patent Organization, , ,

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Literatura relevante

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